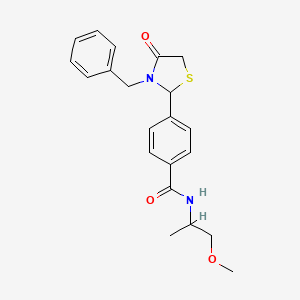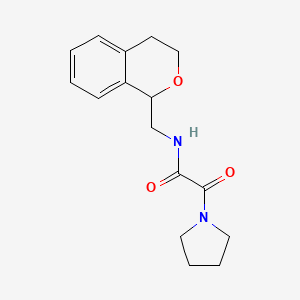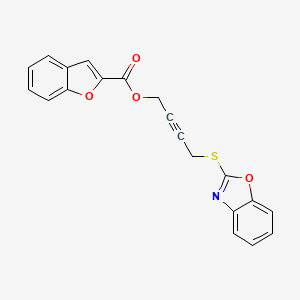
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(1-methoxypropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(1-methoxypropan-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(1-methoxypropan-2-yl)benzamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the cyclization of a thiourea derivative with an α-halo ketone under basic conditions.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated thiazolidinone with 1-methoxypropan-2-amine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinones.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(1-methoxypropan-2-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with biological macromolecules, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-1,3-thiazolidin-2-yl derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide functional group are known for their therapeutic potential.
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(1-methoxypropan-2-yl)benzamide is unique due to the combination of the thiazolidinone ring and the benzamide moiety, which may confer distinct biological properties and enhance its therapeutic potential.
Propiedades
Fórmula molecular |
C21H24N2O3S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(1-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C21H24N2O3S/c1-15(13-26-2)22-20(25)17-8-10-18(11-9-17)21-23(19(24)14-27-21)12-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3,(H,22,25) |
Clave InChI |
MHILPOZELZTBHK-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4-{[3-(trifluoromethyl)benzyl]oxy}quinoline-2-carboxylic acid](/img/structure/B12486218.png)
![Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486225.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12486228.png)

![(4E)-4-[2-(2,5-dimethylphenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12486236.png)
![ethyl 2-({[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12486242.png)

![2,2-dimethyl-3'-phenyl-2',3',4',4a'-tetrahydro-1'H,6'H-spiro[1,3-dioxane-5,5'-pyrido[1,2-a]quinoline]-4,6-dione](/img/structure/B12486251.png)

![N-(2-bromophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12486270.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B12486271.png)
![S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate](/img/structure/B12486278.png)
![11-ethyl-5-(2-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486282.png)
